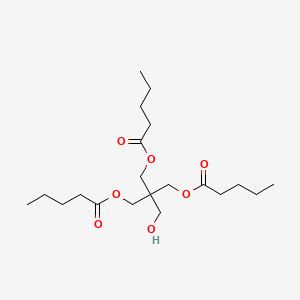![molecular formula C13H14F11NO4S B13420153 2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester CAS No. 68227-99-6](/img/structure/B13420153.png)
2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester is a specialized compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique properties, such as high thermal stability, resistance to chemical reactions, and hydrophobicity . This particular compound is used in various industrial applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester involves several steps. The primary synthetic route includes the reaction of 2-propenoic acid with 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butanol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve automated and sealed delivery systems to handle the compound safely and efficiently .
Chemical Reactions Analysis
2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications. The sulfonyl group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions .
Comparison with Similar Compounds
2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester can be compared with other similar compounds, such as:
- 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester
- 2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester
- 2-Propenoic acid, 2-[methyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester
These compounds share similar properties, such as high thermal stability and resistance to chemical reactions. this compound is unique due to its specific molecular structure, which imparts distinct properties and applications .
Properties
CAS No. |
68227-99-6 |
|---|---|
Molecular Formula |
C13H14F11NO4S |
Molecular Weight |
489.30 g/mol |
IUPAC Name |
4-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]butyl prop-2-enoate |
InChI |
InChI=1S/C13H14F11NO4S/c1-3-8(26)29-7-5-4-6-25(2)30(27,28)13(23,24)11(18,19)9(14,15)10(16,17)12(20,21)22/h3H,1,4-7H2,2H3 |
InChI Key |
IGHHYZVIDWXKMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
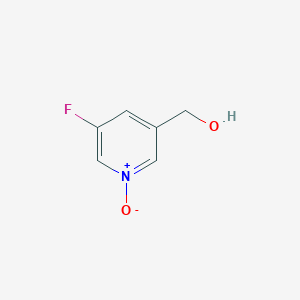
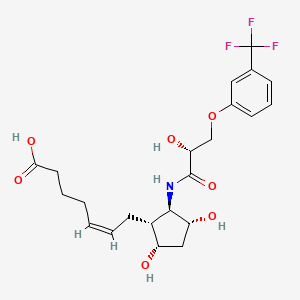
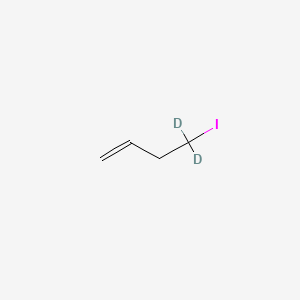
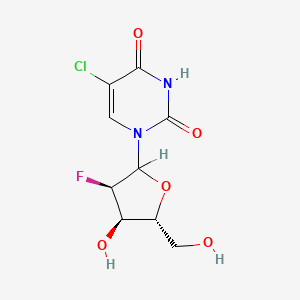
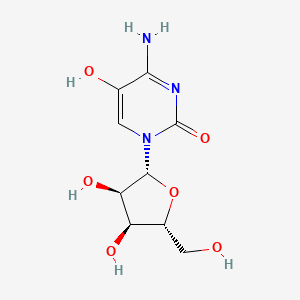
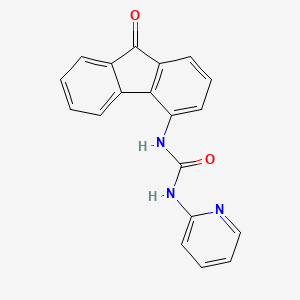
![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
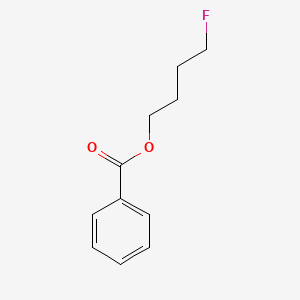
![methyl 2-[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B13420134.png)
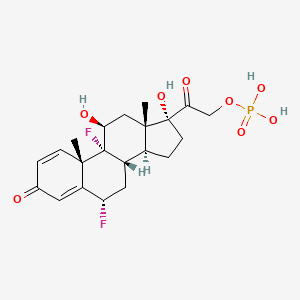
![2,6-Difluorobenzo[d]thiazole](/img/structure/B13420149.png)
